3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride
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Overview
Description
3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 4-amino-1H-pyrazole with acrylonitrile, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it can reversibly block GABA-A receptors, leading to the disturbance of the central nervous system activity in pests. This causes hyperexcitation of nerves and muscles, making it a potential candidate for pest control .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride
- 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
- Pyrazole-1-alanine
Uniqueness
3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11Cl2N3O2 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5-3-8-9(4-5)2-1-6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
InChI Key |
WCNKRZYCNRYIPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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